molecular formula C22H28N4OS B2729983 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)benzamide CAS No. 2034443-52-0

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)benzamide

Cat. No.: B2729983
CAS No.: 2034443-52-0
M. Wt: 396.55
InChI Key: BJHYPOVYROJQAP-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)benzamide is a synthetic chemical compound featuring a tetrahydroquinazoline core linked to a (methylthio)benzamide group via a piperidine spacer. The tetrahydroquinazoline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives being investigated for their potential binding affinity towards various biological targets. Scientific literature indicates that structurally related tetrahydroquinazoline compounds have shown promise in molecular docking studies, demonstrating high binding affinity toward essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR) . Furthermore, similar compounds have been explored as inhibitors for enzymes like polo-like kinase 1 (Plk1), a target in anticancer research, and have shown predicted inhibitory activity against β-glucosidase, suggesting potential as a scaffold for antidiabetic agents . The presence of both the tetrahydroquinazoline system and the piperidine moiety, which is among the most common heterocyclic subunits in FDA-approved drugs, makes this compound a valuable intermediate for pharmaceutical research and development . This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-15-23-19-9-5-3-7-17(19)21(24-15)26-13-11-16(12-14-26)25-22(27)18-8-4-6-10-20(18)28-2/h4,6,8,10,16H,3,5,7,9,11-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHYPOVYROJQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)benzamide is a compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H28N6O2
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 2034596-29-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, leading to a range of biological effects. The exact pathways and targets can vary based on the application context, but it is associated with:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in disease processes.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds related to tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that tetrahydroquinazoline derivatives showed potent antiproliferative effects against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than standard treatments like irinotecan .

Neuroprotective Effects

Research has also suggested neuroprotective properties for similar compounds:

  • Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Antimicrobial Activity

The compound has shown potential antimicrobial properties:

  • Study Findings : In vitro studies indicated that related compounds exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant reduction in cell viability in A549, HepG2, MCF-7
NeuroprotectionModulation of neurotransmitter systems
AntimicrobialActivity against Gram-positive/negative bacteria

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound 18 (74% yield) outperforms the target compound’s analogs, suggesting fluorinated benzylidene groups may improve reaction kinetics .
  • Thermal Stability : Higher melting points in fluorinated derivatives (18 , 19 ) correlate with stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the target compound’s unreported data .
  • Bioactivity : The methylthio group in the target compound and analogs 17–20 may enhance membrane permeability or target binding, a hypothesis supported by their broad antimicrobial and anticancer profiles .

Piperidine-Modified Derivatives ( and )

Piperidine-ring modifications significantly alter pharmacological profiles:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Inferred Properties
Target Compound 2-methyltetrahydroquinazoline-piperidine C₂₃H₂₈N₆OS 436.573 Potential kinase inhibition
BI82235 () Thiazole-5-carboxamide, 1H-pyrrol substituent C₂₃H₂₈N₆OS 436.573 Enhanced solubility (polar thiazole)
Patent Derivative 1 () Cyclopropylcarbonyl-piperidine, triazolo-pyridin C₂₅H₂₉FN₆O₄S 552.6 Likely improved metabolic stability
Patent Derivative 2 () Methylsulfonyl-piperidine, 5-fluoro substituent C₂₃H₃₁FN₆O₄S 546.6 Increased electronegativity for target binding

Key Observations :

  • Thiazole vs.
  • Piperidine Substituents : Patent derivatives with cyclopropylcarbonyl or methylsulfonyl groups () exhibit higher molecular weights and polar surface areas, which may enhance blood-brain barrier penetration or reduce off-target effects .
  • Fluorine Effects : Fluorinated analogs (e.g., Patent Derivative 2 ) leverage fluorine’s electronegativity for stronger hydrogen bonding or metabolic resistance, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions. For example:

  • Step 1: Preparation of the tetrahydroquinazolin-4-yl-piperidine intermediate via reductive amination or nucleophilic substitution.
  • Step 2: Coupling with 2-(methylthio)benzamide using carbodiimide-based crosslinkers (e.g., EDC/HOBt) under inert conditions.
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.
    Reaction monitoring via TLC and optimization of temperature (e.g., 40–60°C) and solvent polarity (acetonitrile/DMF) are critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm regiochemistry (e.g., piperidine C-H vs. tetrahydroquinazoline protons) .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>98%) and resolve stereoisomers .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]+ and fragmentation patterns to validate the structure .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

Methodological Answer:

  • Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to monitor degradation products (e.g., oxidation of methylthio group) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

  • Orthogonal Assays: Combine enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with cell viability (MTT assay) to decouple target inhibition from off-target effects .
  • Dose-Response Analysis: Use Hill slopes to distinguish between specific binding (steep slope) and non-specific toxicity (shallow slope) .
  • Structural-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methylthio with sulfoxide) to isolate critical pharmacophores .

Q. What computational strategies are effective for predicting target interactions and binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., PDB 3POZ) using flexible side-chain protocols .
  • Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-protein complexes (100 ns trajectories) to assess stability of hydrogen bonds with hinge regions .
  • QSAR Modeling: Train models on IC50 data from analogs to prioritize synthesis of high-potency derivatives .

Q. What experimental approaches optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to optimize variables (e.g., catalyst loading, solvent ratio) for critical steps like piperidine coupling .
  • Process Analytical Technology (PAT): Implement in-situ FTIR to monitor intermediate formation and adjust reflux time dynamically .
  • Alternative Catalysts: Screen Pd/C vs. Ni catalysts for hydrogenation steps to minimize byproducts .

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